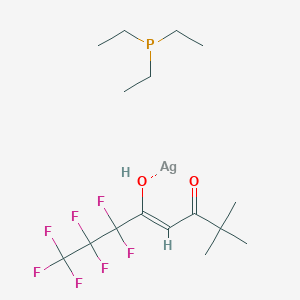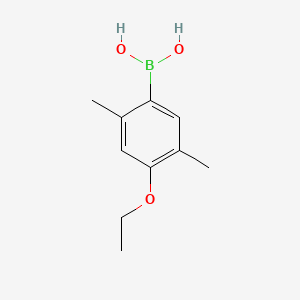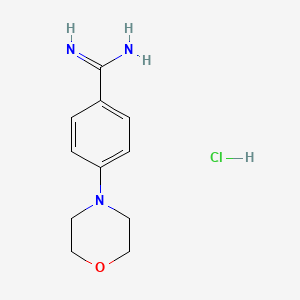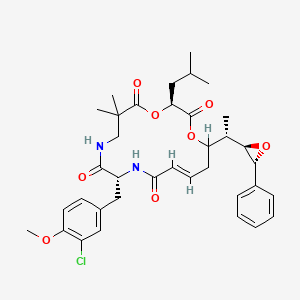
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is a yellow low-melting solid . It is also known as Ag(C3F7COCHCOC4H9)P(CH2CH3)3 . It is insoluble in water .
Synthesis Analysis
This compound is used as a precursor for the chemical vapor deposition of silver films . It is also a useful starting material for the atomic layer deposition of silver thin films at growth temperatures of 120-150°C .Molecular Structure Analysis
The molecular formula of this compound is C10H10AgF7O2.C6H15P . It has a molecular weight of 521.20 . The exact mass is 521.061 g/mol .Physical And Chemical Properties Analysis
This compound is a yellow low-melting solid . It has a density of 1.623 g/cm³ . It is insoluble in water .Scientific Research Applications
Nuclear Magnetic Resonance Spectrometry of Aromatic Compounds : Binuclear lanthanide(III)-silver(I) shift reagents, including 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate, have been used in nuclear magnetic resonance spectrometry for aromatic and polycyclic aromatic compounds. These reagents bond selectively, facilitating significant spectral clarification and aiding in the analysis of complex mixtures like those found in gasoline (Wenzel & Sievers, 1982).
Plasma-Enhanced Atomic Layer Deposition : The compound has been used in a plasma-enhanced atomic layer deposition (ALD) process with NH3-plasma. This process exhibits a steady growth rate and contributes to the deposition of polycrystalline face-centered cubic Ag films, which have applications in various nanotechnology and material science fields (Minjauw et al., 2017).
Luminescence of Ln(III)-Complexes for Advanced Displays : This compound has been used to prepare Ln3+ (Eu or Tb) ternary complexes, contributing to enhanced luminescence in red and green spectral regions. These materials have potential applications in OLEDs and advanced display technologies (Singh et al., 2020).
Photoluminescence Intensity and Solubility in Eu(III) Complexes : Research has shown that this compound, when used as a ligand, can enhance both the photoluminescence intensity and solubility of Eu(III) complexes. This has implications for the development of materials for LED devices, secure media, and sensing devices (Iwanaga, 2019).
Chemical Vapor Deposition of Silver : It has been used as a precursor in chemical vapor deposition (CVD) processes for the deposition of silver films, which are important in the electronics industry for creating conductive layers (Serghini-Monim et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is primarily used as a precursor for the chemical vapor deposition (CVD) of silver films . The primary target of this compound is the substrate on which the silver film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as chemical vapor deposition. In this process, the compound is vaporized and reacts on the surface of the substrate to form a thin film of silver. The exact nature of the interaction and the resulting changes depend on the specific conditions of the deposition process, such as temperature and pressure .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit silver films on substrates .
Result of Action
The result of the action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is the formation of thin silver films. These films are essential for various electronic applications, such as conductive layers in semiconductor devices and components .
properties
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWZMHJSXPSEI-XFUGJFOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26AgF7O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165461-74-5 |
Source


|
| Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?
A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.
Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?
A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)



![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)



